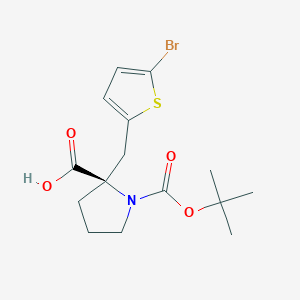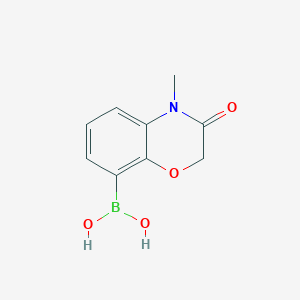
(4-甲基-3-氧代-1,4-苯并恶嗪-8-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid is a boronic acid derivative that features a benzoxazine ring structure
科学研究应用
(4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid has several scientific research applications:
Chemistry: Used in organic synthesis for the formation of complex molecules through coupling reactions.
Medicine: Research into its use as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the hydroboration of alkenes or alkynes to introduce the boronic acid moiety . The benzoxazine ring can be synthesized through various methods, including the reaction of anthranilic acid derivatives .
Industrial Production Methods
Industrial production of (4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid may involve large-scale hydroboration reactions under controlled conditions to ensure high yield and purity. The use of protective groups and phase-switching protocols can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
(4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
作用机制
The mechanism of action of (4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The benzoxazine ring structure may also contribute to its reactivity and stability in different chemical environments.
相似化合物的比较
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Another benzoxazine derivative with similar reactivity.
Indole derivatives: Compounds with similar biological and chemical properties.
Uniqueness
(4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid is unique due to its combination of a benzoxazine ring and a boronic acid group, which provides distinct reactivity and versatility in various chemical reactions. Its ability to participate in Suzuki-Miyaura coupling makes it particularly valuable in organic synthesis .
属性
IUPAC Name |
(4-methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO4/c1-11-7-4-2-3-6(10(13)14)9(7)15-5-8(11)12/h2-4,13-14H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXGJGOWRZDQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)N(C(=O)CO2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2540998.png)
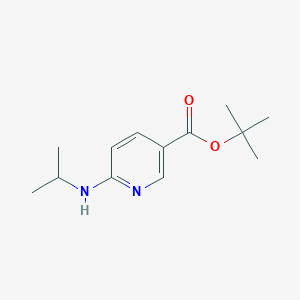
![1,7-bis(2-fluorobenzyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2541003.png)
![N-benzyl-3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2541004.png)
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2541006.png)
![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2541007.png)
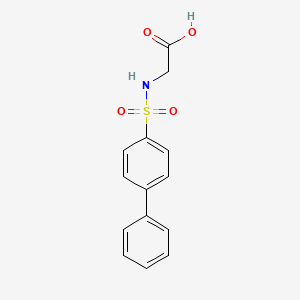
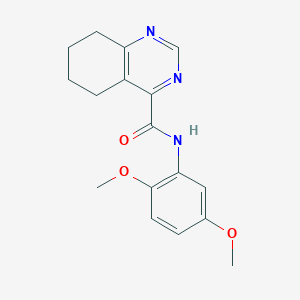
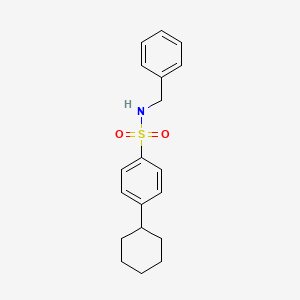
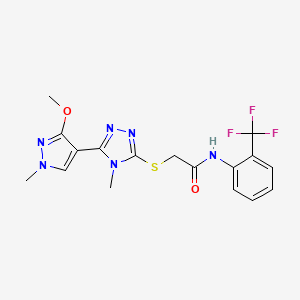
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2541016.png)
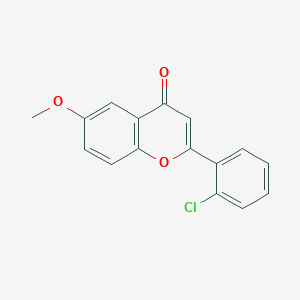
![2-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2541019.png)
